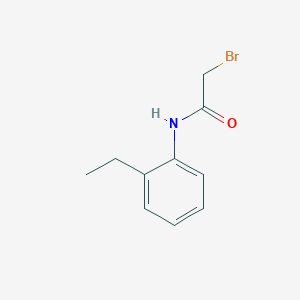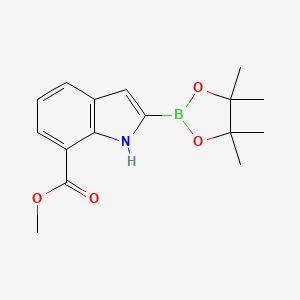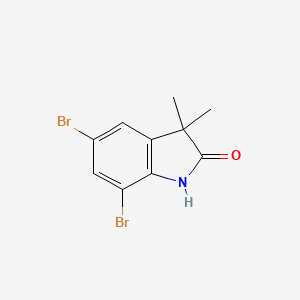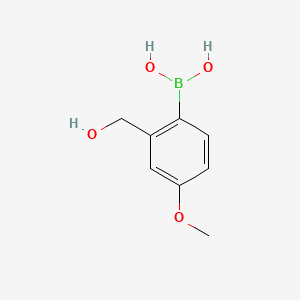
2-Bromo-N-(2-ethylphenyl)acetamide
Übersicht
Beschreibung
2-Bromo-N-(2-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(2-ethylphenyl)acetamide can be represented by the InChI code:1S/C10H12BrNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
- Leuckart Synthesis and Pharmacological Assessment: Novel acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, were synthesized. These compounds, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, exhibited potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Specific derivatives displayed activities comparable to standard drugs due to the presence of bromo and other functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation
- Chemoselective Acetylation of 2-Aminophenol: The study explored the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This involved the chemoselective monoacetylation of 2-aminophenol using various acyl donors, showcasing the significance of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).
Metabolism Studies
- Metabolism of Chloroacetamide Herbicides: The metabolism of various acetamide herbicides, including 2-chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide, was studied in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential risks of acetamide-based herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis and Biological Assessment: This study involved the synthesis of acetamide derivatives, including 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, using microwave-promoted condensation. The antimicrobial activities of these compounds were evaluated, demonstrating their potential in developing new therapeutic agents (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Anticancer Drug Synthesis
- Synthesis and Molecular Docking of Anticancer Drugs: N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized through a sequence of reactions, was investigated for its anticancer activity. The study underscores the significance of acetamide derivatives in cancer drug development (Sharma et al., 2018).
Safety And Hazards
When handling 2-Bromo-N-(2-ethylphenyl)acetamide, it’s important to take precautions. These include avoiding contact with skin, eyes, or clothing, and not breathing in dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
2-bromo-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDOBLJVWWXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-ethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)
![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)